Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-
Overview
Description
Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-: is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is also known by other names such as 1-acetyl-2-methylcyclopentene and 1-acetyl-2-methyl-1-cyclopentene . This compound is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclopentene ring with a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylcyclopentene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds as follows:
2-methylcyclopentene+acetyl chlorideAlCl3Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-+HCl
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles such as or can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- involves its interaction with various molecular targets. The carbonyl group (C=O) is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The compound can also participate in hydrogen bonding and van der Waals interactions , influencing its behavior in different environments .
Comparison with Similar Compounds
Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- can be compared with other similar compounds such as:
- 1-acetyl-2-methylcyclopentene
- 1-acetyl-2-methyl-1-cyclopentene
- 1-acetyl-2-methyl-2-cyclopentene
These compounds share similar structural features but differ in the position of the acetyl and methyl groups. The unique arrangement of these groups in Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-(2-methylcyclopent-2-en-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h4,8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHHTJURFQTXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015945 | |
Record name | 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-84-6 | |
Record name | 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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